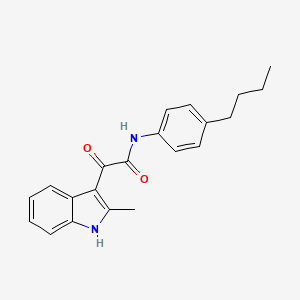

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Historical Development of Indole-Based Compounds in Medicinal Chemistry

Indole derivatives have played a pivotal role in medicinal chemistry since their discovery in the 19th century. The compound indole itself, first isolated from indigo dye in 1866 by Adolf von Baeyer, became foundational for synthesizing bioactive molecules. Early applications focused on dyestuffs, but the identification of indole in tryptophan and serotonin in the 1930s shifted attention to its pharmacological potential. Key milestones include the development of synthetic methods like the Fischer indole synthesis (1883) and the Leimgruber–Batcho indole synthesis (1976), which enabled the creation of structurally diverse indole derivatives. These advances facilitated the discovery of indole alkaloids, such as reserpine and ergotamine, which revolutionized antipsychotic and cardiovascular therapies. Modern research continues to leverage indole’s aromatic heterocycle for drug development, particularly in targeting kinases and DNA-binding proteins.

Key Historical Milestones

| Year | Development | Significance |

|---|---|---|

| 1866 | Isolation of indole | Established indole as a synthetic precursor |

| 1883 | Fischer indole synthesis | Enabled 2- and 3-substituted indole production |

| 1930s | Discovery of indole alkaloids | Linked indole to neurotransmitters and hormones |

| 1976 | Leimgruber–Batcho method | High-yield synthesis for pharmaceuticals |

Significance of Oxoacetamide Frameworks in Bioactive Molecules

The oxoacetamide functional group (–CO–CONH–) is a critical pharmacophore in drug design, combining carbonyl groups that facilitate hydrogen bonding and electrophilic interactions. This motif is central to kinase inhibitors, such as gefitinib, and DNA-targeting agents like topoisomerase inhibitors. Oxoacetamides enhance bioavailability by modulating lipophilicity and solubility. For example, indole oxoacetamides exhibit dual binding capabilities through their indole ring (π-π stacking) and amide groups (hydrogen bonding), making them effective against enzymes like histone deacetylases (HDACs) and protein kinases. The structural flexibility of oxoacetamides allows for tailored modifications, such as substituting alkyl chains to optimize target affinity.

Mechanistic Roles of Oxoacetamide Derivatives

| Target | Mechanism | Example Compound |

|---|---|---|

| Protein kinases | ATP-binding pocket inhibition | Imatinib |

| DNA topoisomerases | Intercalation and strand cleavage | Camptothecin |

| HDACs | Zinc ion chelation | Trichostatin A |

Evolution of Research on N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

This compound is a synthetic indolyl oxoacetamide derivative with a distinct substituent profile. Its development aligns with trends in medicinal chemistry to optimize indole-based scaffolds for selectivity and potency. The compound’s structure features a 2-methylindole moiety linked to a 4-butylphenyl oxoacetamide group, suggesting a design strategy to enhance hydrophobic interactions and metabolic stability. While direct biological data for this compound is limited, analogous indole oxoacetamides have demonstrated activity in preclinical models. For instance, derivatives with aromatic substituents at the 3-position of indole exhibit improved kinase inhibition compared to unsubstituted analogs.

Structural Features and Synthetic Considerations

| Component | Role in Design |

|---|---|

| 2-methylindole | Stabilizes aromatic π-system; enhances metabolic resistance |

| 4-butylphenyl | Increases lipophilicity for membrane permeability |

| Oxoacetamide | Facilitates enzyme binding via hydrogen bonding |

Compound Classification within Indolyl Oxoacetamide Family

This compound belongs to the indolyl oxoacetamide family, characterized by an indole ring conjugated to an oxoacetamide group. Members of this family are classified by substituent patterns on the indole and aryl moieties:

- Positional Substitution :

- Indole ring: Methyl groups at position 2 or 3.

- Aryl group: Alkyl or aryl-alkyl substituents at the para position.

- Functional Group Variations :

- Oxoacetamide derivatives with ether, amine, or halogen linkages.

Comparative Analysis of Indolyl Oxoacetamide Derivatives

| Compound | Indole Substituents | Aryl Group | Biological Focus |

|---|---|---|---|

| This compound | 2-methyl, 3-H | 4-butylphenyl | Kinase inhibition (hypothetical) |

| N-(4-ethynylbenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | 3-H, unsubstituted | 4-ethynylbenzyl | Antitumor activity (preclinical) |

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-7-15-10-12-16(13-11-15)23-21(25)20(24)19-14(2)22-18-9-6-5-8-17(18)19/h5-6,8-13,22H,3-4,7H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPRGNPXQUNOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

Substitution: The butyl group is introduced through a substitution reaction, often using a butyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

- Using high-purity reagents.

- Controlling reaction temperature and time.

- Employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halides and bases are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 300.37 g/mol. Its structure features an indole moiety, which is known for its significance in the development of pharmaceutical agents, particularly due to its ability to interact with biological targets.

-

Anticancer Properties

- Studies have indicated that N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116) with percent growth inhibitions exceeding 70% in some assays .

-

Enzyme Inhibition

- The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in cancer progression and metabolic pathways. For example, it has shown inhibitory activity against acetylcholinesterase, which is relevant for neurodegenerative diseases .

- Antimicrobial Activity

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study conducted on various cancer cell lines demonstrated that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Neuroprotective Effects : Research exploring its effects on neurodegenerative diseases suggests that the compound may help mitigate symptoms by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, highlighting differences in substituents, synthesis routes, and biological activities:

Structural and Functional Insights

- Lipophilicity : The 4-butylphenyl group in the target compound likely confers higher logP values compared to analogs with polar substituents (e.g., morpholine in or methoxy in ). This may enhance tissue penetration but reduce aqueous solubility.

- Electron Effects : Electron-withdrawing groups (e.g., Cl in D-24851 , F in GW842470X ) improve target binding in microtubule or PDE4 inhibitors. In contrast, the butyl group’s electron-donating nature may shift interaction profiles.

- Bulk and Steric Effects : Adamantane derivatives and chlorobenzyl groups introduce steric bulk, which can hinder off-target interactions but may limit bioavailability.

Biological Activity

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving an indole moiety and an acetamide functional group. The molecular formula is , with a molecular weight of 314.39 g/mol. The structural representation includes:

- Indole ring : A bicyclic structure that is significant in many biological systems.

- Butylphenyl group : Contributes to the lipophilicity and potential interaction with biological membranes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12.3 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It appears to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage in vitro, potentially through antioxidant mechanisms.

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal highlighted the efficacy of this compound against MCF-7 breast cancer cells, where it was found to induce apoptosis via the mitochondrial pathway.

- Animal Model for Inflammation : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Neuroprotection in vitro : Research conducted on neuronal cultures demonstrated that treatment with this compound resulted in decreased markers of oxidative stress, supporting its neuroprotective claims.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves coupling the indole-oxoacetamide moiety with a substituted phenyl group. A common approach uses carbodiimide-mediated amidation (e.g., EDC·HCl) to link the carboxylic acid derivative of the indole fragment to the 4-butylphenylamine. For example, analogous compounds like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide were synthesized via coupling reactions in dichloromethane with triethylamine as a base, followed by extraction and recrystallization . Key steps include:

- Reagent Selection : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.

- Purification : Sequential washing with NaHCO₃ and brine, followed by slow evaporation for crystallization.

Example conditions: React at 273 K for 3 hours in dichloromethane.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole’s aromatic protons, methyl/butyl substituents, and amide carbonyl (δ ~165-170 ppm). For example, N-(4-methoxybenzyl)acetamide derivatives show distinct methoxy proton signals at δ 3.8 ppm .

- IR Spectroscopy : Detect the amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₁H₂₃N₂O₂).

- X-ray Crystallography : Used to resolve steric effects, as seen in analogous acetamide derivatives with dihedral angles >60° between aromatic rings .

Advanced Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Use low-polarity solvents (e.g., dichloromethane or ethyl acetate) to slow nucleation. Evidence from structurally similar compounds shows that slow evaporation at 298 K yields diffraction-quality crystals .

- Temperature Control : Maintain a stable temperature (±1 K) to avoid rapid crystal growth.

- Additives : Introduce trace co-solvents (e.g., hexane) to modulate solubility.

Example : A crystal of N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-triazol-3-yl)sulfanyl]acetamide was grown via slow evaporation, achieving an R factor of 0.038 .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both cell-based (e.g., anti-inflammatory assays) and enzymatic (e.g., COX-2 inhibition) models. For example, derivatives like N-({3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl)benzamide were tested via TLC-monitored reactions and recrystallization to ensure purity .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Control Experiments : Include reference standards (e.g., indomethacin) to calibrate assay sensitivity.

Q. How can computational modeling predict binding modes of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) with crystal structure data (e.g., PDB IDs) of target proteins. For instance, dihedral angles from X-ray data (e.g., 80.7° between amide and dichlorophenyl groups ) inform conformational sampling.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, cross-referenced with experimental IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.